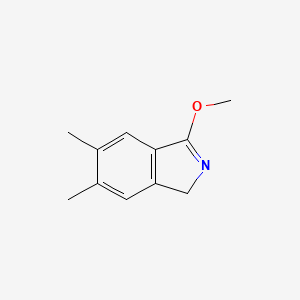

3-Methoxy-5,6-dimethyl-1H-isoindole

Description

The isoindole core is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. wikipedia.orgbeilstein-journals.org Unlike its more stable isomer, indole (B1671886), the parent isoindole is a reactive molecule. wikipedia.org Its derivatives, however, are found in a variety of applications, from commercial dyes like phthalocyanines to complex, naturally occurring alkaloids. wikipedia.orgnih.gov The stability and properties of isoindole derivatives are significantly influenced by the nature and position of their substituents.

The structure of 3-Methoxy-5,6-dimethyl-1H-isoindole is characterized by the core 1H-isoindole tautomer. This is one of two possible tautomeric forms for isoindoles, the other being the 2H-isoindole. In solution, the 2H-isoindole tautomer, which more closely resembles a pyrrole, is generally predominant. wikipedia.org The specific tautomer present can be influenced by the solvent and the electronic nature of the substituents. wikipedia.org

A related compound, 1H-Isoindole-1,3(2H)-dione, 5,6-dimethyl-, is a dione (B5365651) derivative of the 5,6-dimethyl isoindole core. nih.gov This highlights the capacity of the isoindole system to accommodate various functional groups, leading to a wide array of chemical properties and potential applications.

The isoindole skeleton is a recurring motif in a number of natural products, underscoring the importance of understanding its chemistry. nih.govnih.gov These natural compounds often possess significant biological activities. For instance, the isoindole framework is found in certain alkaloids and meroterpenoids. nih.govnih.gov

One example of a naturally occurring isoindole is 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, which was isolated from a marine sponge of the Reniera species. nih.govbeilstein-journals.org This compound, which also features methoxy (B1213986) and dimethyl substitutions, demonstrates that such substituted isoindoles are biosynthetically accessible and may possess interesting biological properties. nih.govbeilstein-journals.org

Furthermore, fungi are a rich source of natural products containing the isoindolinone scaffold, a reduced form of isoindole. oncowitan.com Many of these fungal metabolites exhibit notable biological activities. oncowitan.com The study of synthetic isoindoles like this compound can provide valuable insights for the synthesis and biological evaluation of these natural product analogues.

The broader class of indole alkaloids, which are structurally related to isoindoles, represents a vast and diverse group of natural products with over 4,100 known compounds, many of which exhibit potent biological activities. mdpi.com The exploration of isoindole chemistry, therefore, opens avenues for the discovery of novel bioactive molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

110568-77-9 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

3-methoxy-5,6-dimethyl-1H-isoindole |

InChI |

InChI=1S/C11H13NO/c1-7-4-9-6-12-11(13-3)10(9)5-8(7)2/h4-5H,6H2,1-3H3 |

InChI Key |

LSTFGNJZTOUTON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)C(=NC2)OC |

Origin of Product |

United States |

Synthetic Methodologies for the 1h Isoindole Core and Its Functionalization

Foundational Strategies for the Construction of the Isoindole Framework

The synthesis of the 1H-isoindole ring system can be broadly categorized into three primary approaches: ring-closure reactions of acyclic precursors, transformation of existing heterocyclic rings, and aromatization of reduced isoindoline (B1297411) systems. These strategies offer diverse entry points to the isoindole core, accommodating a wide range of substitution patterns.

Ring-Closure Reactions

Ring-closure or cyclization reactions represent the most direct and widely employed method for constructing the isoindole framework. These reactions typically involve the formation of one or more bonds to assemble the bicyclic system from suitably functionalized precursors.

The intramolecular cyclization of alkynes provides a powerful tool for the synthesis of various heterocyclic systems, including isoindoles. While specific examples leading directly to 3-Methoxy-5,6-dimethyl-1H-isoindole are not extensively documented, the general methodology involves the cyclization of an ortho-alkynyl-substituted benzene (B151609) ring bearing a nitrogen-containing side chain. For instance, the reaction of a suitably substituted 2-ethynylaniline (B1227618) derivative can be catalyzed by transition metals like copper(II) to promote the cyclization and formation of the indole (B1671886) ring system. This approach is highly versatile, allowing for the introduction of various substituents on both the benzene ring and the pyrrole (B145914) moiety.

One of the most classical and efficient methods for the synthesis of the 1H-isoindole core is the condensation of an o-phthalaldehyde (B127526) with a primary amine. This reaction is particularly relevant for the synthesis of this compound, which would theoretically involve the condensation of 4,5-dimethyl-o-phthalaldehyde with methoxyamine.

The general mechanism proceeds through the initial formation of a hemiaminal, followed by a second condensation to form a dihydroxyisoindoline intermediate. Subsequent dehydration leads to the formation of the aromatic 1H-isoindole. The reaction is often carried out in a suitable solvent like ethanol (B145695) or methanol (B129727) and can be catalyzed by acid or proceed thermally. The stability of the resulting isoindole is influenced by the nature of the substituents.

A plausible synthetic route to the required precursor, 4,5-dimethyl-o-phthalaldehyde, could start from commercially available o-xylene (B151617). Bromination followed by oxidation would yield 4,5-dimethylphthalic acid, which can be converted to the corresponding anhydride (B1165640). Reduction of the anhydride would then furnish the desired 4,5-dimethyl-o-phthalaldehyde.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) | Reference |

| o-Phthalaldehyde | Primary Amine (R-NH₂) | 2-Alkyl-1H-isoindole | Ethanol, Reflux | 60-85 | clockss.org |

| 4,5-Dimethyl-o-phthalaldehyde | Methoxyamine | This compound | Methanol, RT | (Not Reported) | |

| Nitroarenes | o-Phthalaldehyde | Isoindolin-1-ones | Indium/AcOH, Toluene, Reflux | 50-80 | clockss.org |

This table presents representative data for the synthesis of isoindole derivatives via condensation reactions. The specific synthesis of this compound via this method has not been explicitly reported in the literature.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of isoindolinones, which are oxidized derivatives of isoindoles. These strategies often involve the reaction of a benzoic acid derivative, an amine, and a third component that provides the C1 carbon of the isoindole ring. While not directly yielding 1H-isoindoles, the resulting isoindolinones can be valuable intermediates.

For example, a three-component reaction between an o-formylbenzoic acid, an amine, and an isocyanide can lead to the formation of substituted isoindolinones. The modularity of this approach allows for the introduction of a wide variety of substituents.

Ring Transformation Approaches

The synthesis of the isoindole skeleton can also be achieved through the transformation of other heterocyclic systems. A notable example is the Diels-Alder reaction of a furan (B31954) derivative followed by subsequent transformations. While this method is versatile, its application to the specific synthesis of this compound would require a suitably substituted furan precursor and a dienophile, followed by several synthetic steps to construct the final product.

Aromatization Processes from Isoindolines

The aromatization of a pre-existing isoindoline (2,3-dihydro-1H-isoindole) or isoindolinone ring system is a common and effective strategy for the synthesis of 1H-isoindoles. This approach is particularly useful when the corresponding saturated or partially saturated precursors are more readily accessible.

A potential pathway to this compound could involve the synthesis of a corresponding isoindoline derivative followed by dehydrogenation. The isoindoline precursor could be synthesized through various methods, including the reduction of a corresponding phthalimide (B116566) derivative. For instance, 5,6-dimethylphthalimide, which can be prepared from 5,6-dimethylphthalic anhydride and an amine, could be reduced to the corresponding isoindoline.

The aromatization step can be achieved using various oxidizing agents, such as manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or through catalytic dehydrogenation with palladium on carbon (Pd/C) at elevated temperatures. The choice of oxidant and reaction conditions depends on the stability of the isoindole product and the nature of its substituents.

| Precursor | Reagent | Product | Conditions | Yield (%) | Reference |

| N-Substituted Isoindoline | DDQ | N-Substituted Isoindole | Benzene, Reflux | 70-90 | General Method |

| N-Substituted Isoindoline | Pd/C | N-Substituted Isoindole | Xylene, Reflux | 50-80 | General Method |

| 5,6-Dimethylisoindoline-1,3-dione derivative | (Reduction then Aromatization) | Substituted 5,6-dimethyl-1H-isoindole | (Not Reported) |

This table presents general conditions for the aromatization of isoindolines. The specific application to a precursor of this compound would depend on the successful synthesis of that precursor.

Dehydrogenation and C-H Arylation

A notable one-pot method for the synthesis of 1-arylisoindoles from isoindolines involves a palladium-catalyzed cascade of C-H transformations. nih.govorganic-chemistry.org This process sequentially combines the dehydrogenation of isoindolines to form isoindoles with a subsequent C-H arylation step. nih.govorganic-chemistry.org The use of cyclohexene (B86901) as a hydrogen acceptor has been shown to significantly enhance the efficiency of the dehydrogenation stage. organic-chemistry.org For the C-H arylation part of the cascade, sodium hydroxide (B78521) has been identified as the optimal base. organic-chemistry.org Among various catalysts and ligands screened, Pd[P(t-Bu)3]2 demonstrated superior performance for both the dehydrogenation and arylation steps. organic-chemistry.org This methodology is compatible with a broad range of aryl chlorides and isoindoline derivatives, offering a practical route to these valuable compounds without the need to isolate the often air-sensitive isoindole intermediates. nih.govorganic-chemistry.org

Advanced and Contemporary Synthetic Approaches to Isoindole Derivatives

The field of isoindole synthesis has been significantly advanced by the application of transition metal catalysis, which offers powerful tools for the construction of this heterocyclic system with high efficiency and selectivity.

Transition Metal-Catalyzed Syntheses

Gold catalysts have proven to be effective in the synthesis of isoindoles through the activation of alkynes. One such method involves the intramolecular hydroamination of alkynes. nih.govrsc.org For instance, chiral isoindoles can be synthesized in a two-step sequence starting with a Ugi-four-component reaction using a chiral amino acid, followed by a gold-catalyzed hydroamination. nih.govrsc.org The hydroamination step, catalyzed by gold chloride, proceeds via a 5-exo-dig cyclization, which then isomerizes to the aromatic isoindole. rsc.orgrsc.org

More recently, a gold-catalyzed three-component reaction of o-alkynylbenzaldehydes, aryldiazonium salts, and trimethoxybenzene has been developed for the one-pot synthesis of isoindoles. acs.org This reaction proceeds at room temperature under mild conditions and demonstrates a good tolerance for various functional groups on both the o-alkynylbenzaldehyde and the aryldiazonium salt. acs.org Mechanistic studies suggest that the reaction is catalyzed by an arylAu(III) species. acs.org

Copper-catalyzed reactions provide an economical and efficient alternative for the synthesis of isoindole derivatives. A one-pot cascade reaction for the practical and efficient synthesis of alkyl 2H-isoindole-1-carboxylates has been developed using copper catalysis. thieme-connect.com This method involves the reaction of substituted 2-halobenzaldehydes with glycine (B1666218) esters. thieme-connect.com While similar to some palladium-catalyzed methods, this approach offers the advantage of using more cost-effective copper salts and being a one-pot procedure. thieme-connect.com The reaction is scalable and tolerates a variety of substituents on the aromatic aldehyde. thieme-connect.com

Table 1: Copper-Catalyzed Synthesis of Alkyl 2H-Isoindole-1-carboxylates This table is interactive. You can sort and filter the data.

| Entry | 2-Halobenzaldehyde | Glycine Ester | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Bromobenzaldehyde | Methyl Glycinate | Methyl 2H-isoindole-1-carboxylate | 85 |

| 2 | 2-Iodobenzaldehyde | Ethyl Glycinate | Ethyl 2H-isoindole-1-carboxylate | 90 |

| 3 | 5-Methoxy-2-bromobenzaldehyde | tert-Butyl Glycinate | tert-Butyl 5-methoxy-2H-isoindole-1-carboxylate | 78 |

| 4 | 4,5-Dichloro-2-bromobenzaldehyde | Methyl Glycinate | Methyl 4,5-dichloro-2H-isoindole-1-carboxylate | 82 |

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis is a cornerstone in the synthesis of isoindoles, with various cyclization strategies being developed. One approach is the carbonylative cyclization of o-halobenzoates with primary amines to produce 2-substituted isoindole-1,3-diones (phthalimides). nih.govnih.gov This one-step method is tolerant of a wide array of functional groups. nih.govnih.gov The proposed mechanism involves the palladium-catalyzed formation of an o-amidocarboxylate intermediate, which then undergoes a base-catalyzed cyclization. nih.gov

Another powerful palladium-catalyzed method is the [3+2] cyclization of isocyanides with alkynyl imines to access indole–isoindole derivatives. rsc.orgbohrium.com In this transformation, the palladium catalyst exhibits a triple role, acting as a π-acid, a transition-metal catalyst, and a hydride ion donor. rsc.org This protocol has been successfully applied to the late-stage modification of biologically active molecules. rsc.org

Table 2: Palladium-Catalyzed Synthesis of Isoindole Derivatives This table is interactive. You can sort and filter the data.

| Entry | Starting Materials | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | o-Iodobenzoate, Benzylamine | Pd(OAc)2, PPh3, CO | N-Benzylphthalimide | 85 | nih.gov |

| 2 | o-Bromobenzoate, Aniline | PdCl2(dppf), CO | N-Phenylphthalimide | 75 | nih.gov |

| 3 | Alkynyl imine, Isocyanide | Pd(OAc)2, dppf | Indole-isoindole derivative | 92 | rsc.org |

| 4 | Isoindoline, Chlorobenzene | Pd[P(t-Bu)3]2 | 1-Phenylisoindole | 88 | organic-chemistry.org |

Rhodium-Catalyzed Transformations

Rhodium catalysts have enabled a diverse range of transformations for the synthesis of isoindoles, primarily through C-H activation and annulation strategies.

C-H Activation and Annulation: Rhodium(III)-catalyzed C-H activation has been extensively used to construct the isoindole core. For example, the synthesis of substituted isoindoles can be achieved through a direct C-H activation/[4+1] annulation and acyl migration cascade of oxadiazolones with diazo compounds. acs.orgnih.gov Another approach involves the C-H activation of α-iminonitriles or α-imino esters and their subsequent cyclization with acrylates to generate functionalized 2H-isoindoles. thieme-connect.com Control experiments have suggested that the initial C-H activation and alkenylation can occur at room temperature, while the final cyclization step requires higher temperatures. thieme-connect.com

Intermolecular Condensation and Dehydrogenative Annulation: A one-pot synthesis of isoindoles has been developed via a rhodium-catalyzed multicomponent dehydrogenative annulation of diarylimines, vinyl ketones, and simple amines. rsc.orgrsc.org This process is remarkable for its activation of four C-H bonds and two N-H bonds, leading to the formation of one new C-C and two new C-N bonds in a single step. rsc.orgrsc.org The reaction mechanism involves a sequence of steps, and control experiments have been performed to elucidate the reaction pathway. rsc.org

Furthermore, rhodium-catalyzed intramolecular condensation of benzyl (B1604629) azides with α-aryldiazoesters provides a route to isoindoles in very good yields. organic-chemistry.org This reaction is proposed to proceed through the nucleophilic attack of the azide (B81097) onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization. organic-chemistry.org

Table 3: Rhodium-Catalyzed Synthesis of Isoindole Derivatives This table is interactive. You can sort and filter the data.

| Entry | Starting Materials | Catalyst System | Transformation Type | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Diarylimine, Vinyl ketone, Amine | [RhCp*Cl2]2, Cu(OAc)2 | Dehydrogenative Annulation | Substituted Isoindole | 92 | rsc.org |

| 2 | Oxadiazolone, Diazo compound | [RhCp*Cl2]2, AgSbF6 | C-H Activation/[4+1] Annulation | Fused 2H-Isoindole | 85 | acs.org |

| 3 | α-Iminonitrile, Acrylate | [RhCp*Cl2]2, AgSbF6 | C-H Activation/Cyclization | Functionalized 2H-Isoindole | 82 | thieme-connect.com |

| 4 | Benzyl azide, α-Aryldiazoester | Rh2(OAc)4 | Intramolecular Condensation | Substituted Isoindole | 88 | organic-chemistry.org |

Organocatalytic and Metal-Free Synthetic Routes

Organocatalysis and metal-free synthetic methods provide valuable alternatives to transition metal-catalyzed reactions, often with the benefits of lower toxicity and cost.

4-Dimethylaminopyridine (DMAP) has been shown to be an effective organocatalyst for the synthesis of 3-methoxyisoindoles. Specifically, the DMAP-catalyzed cyclization of methyl 2-alkynylbenzimidates proceeds with high stereoselectivity to afford (Z)-3-methoxy-1-methyleneisoindoles. globethesis.com This reaction is based on an electrophilic cyclization mechanism. globethesis.com The resulting products can be further transformed into other valuable isoindole derivatives, such as 3-methyleneisoindolin-1-ones and 3-amino-1-methyleneisoindoles. globethesis.com A study on this methodology optimized the reaction conditions, including the catalyst, temperature, and solvent, and proposed a mechanism for the cyclization. globethesis.com

| Catalyst | Starting Material | Product | Key Feature | Reference |

| DMAP | Methyl 2-alkynylbenzimidates | (Z)-3-Methoxy-1-methyleneisoindoles | High stereoselectivity | globethesis.com |

Table 3: DMAP-Catalyzed Synthesis of Methoxyisoindoles.

A metal-free approach to 1-acylisoindole derivatives involves a potassium tert-butoxide (KOtBu)-catalyzed 1,2-acyl shift. nih.govresearchgate.netresearchgate.net This transformation utilizes N-benzyl amides bearing an ortho-alkynyl group as starting materials. nih.govresearchgate.netresearchgate.net The reaction proceeds efficiently without the need for a transition-metal catalyst, with KOtBu alone facilitating the transformation. nih.govresearchgate.netresearchgate.net This method provides a straightforward route to functionalized isoindole derivatives.

A search of the current literature did not yield specific methods for the synthesis of 1H-isoindoles involving reactions with dilithiobenzothioamides. However, related methodologies involving lithiated species have been reported for the synthesis of other heterocyclic systems. For instance, the reaction of 1-[aryl(methoxy)methyl]-2-lithiobenzenes with isothiocyanates, followed by acid-mediated cyclization, has been used to prepare N-substituted (Z)-3-arylbenzo[c]thiophen-1(3H)-imines. researchgate.net

Biosynthetic Routes to Isoindole Scaffolds

The isoindole core is a recurring structural motif in a number of natural products, often referred to as isoindole alkaloids. nih.govnih.govglobethesis.comclockss.org The biosynthesis of these complex molecules often originates from common amino acid precursors. nih.govclockss.org Extensive studies, including gene disruption experiments and the isolation of intermediates, have revealed that L-tryptophan is a key starting material for the biosynthesis of many isoindole-containing natural products, such as the indolocarbazoles. nih.govclockss.org

The biosynthetic pathway is initiated by the enzymatic oxidation of L-tryptophan to an imino indolepyruvic acid intermediate. nih.govclockss.org Subsequent condensation of two molecules of this intermediate, catalyzed by an oxidase, leads to the formation of the core isoindole framework. nih.govclockss.org This fundamental biosynthetic blueprint gives rise to a diverse array of structurally complex and biologically active natural products. nih.govnih.govglobethesis.comclockss.org

Enzymatic Pathways in Natural Product Formation (e.g., L-Tryptophan oxidation)

Nature provides elegant examples of isoindole synthesis, often commencing from the amino acid L-tryptophan. In the biosynthesis of natural products like staurosporine, the initial step involves the enzymatic oxidation of L-tryptophan. This process, catalyzed by enzymes such as StaO, leads to the formation of an imino indolepyruvic acid intermediate. Subsequent enzyme-mediated condensations and cyclizations, for instance catalyzed by the oxidase StaD, forge the isoindole framework. beilstein-journals.org While these enzymatic routes are highly specific and efficient in a biological context, their direct application for the synthesis of non-natural, specifically substituted isoindoles like this compound is generally not feasible without significant enzyme engineering.

Biomimetic Synthetic Strategies

Inspired by nature's synthetic machinery, chemists have developed biomimetic approaches to construct the isoindole core. One such strategy involves a 1,3-dipolar cycloaddition reaction. For instance, the reaction of an in situ generated azomethinylide with a suitable dipolarophile can directly yield the isoindoline scaffold, which can then be oxidized to the corresponding isoindole. beilstein-journals.org Another biomimetic approach, mirroring the later stages of some natural product biosyntheses, utilizes an intramolecular Diels-Alder reaction to construct the fused ring system. beilstein-journals.org These methods offer a versatile entry into the isoindole class of compounds.

Specific Methodologies for this compound Synthesis

The synthesis of this compound requires a convergent approach, where the methodologies for constructing the core are combined with specific functionalization techniques. A plausible retrosynthetic analysis suggests a few potential pathways, primarily involving either the late-stage introduction of the methoxy (B1213986) group or the construction of the isoindole ring from a pre-functionalized precursor.

Strategies for Regioselective Methoxylation at C3 Position

Direct regioselective methoxylation of a pre-formed 5,6-dimethyl-1H-isoindole at the C3 position is a significant challenge due to the multiple reactive sites on the isoindole ring. A more viable strategy involves the synthesis and subsequent conversion of a 5,6-dimethylisoindolin-1-one (B33635) intermediate. The carbonyl group at the C1 position can be transformed into a methoxy group at the C3 position of the desired 1H-isoindole. This can be conceptually achieved through a two-step process:

Tautomerization: The isoindolin-1-one (B1195906) can exist in equilibrium with its tautomeric form, 3-hydroxy-1H-isoindole.

O-Alkylation: The hydroxyl group of the tautomer can then be alkylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield the target 3-methoxy-1H-isoindole.

While this approach is theoretically sound, the specific conditions for driving the tautomerization and achieving selective O-alkylation over N-alkylation would require careful optimization.

Methodologies for Installing Alkyl Substituents at C5 and C6

The introduction of the two methyl groups at the C5 and C6 positions of the isoindole core is most strategically accomplished by starting with a pre-functionalized benzene derivative. A key starting material for this purpose is 3,4-dimethylphthalonitrile (B2604576) . This compound can be synthesized from o-xylene through a multi-step sequence involving Friedel-Crafts acylation to form 3,3',4,4'-tetramethylbenzophenone, followed by oxidation and subsequent conversion to the dinitrile. orientjchem.org

Once 3,4-dimethylphthalonitrile is obtained, it can serve as a precursor to the 5,6-dimethyl-1H-isoindole core through various established methods for isoindole synthesis from phthalonitriles.

Convergence of Functionalization Strategies for Complex Substitution Patterns

A convergent synthesis for this compound would likely involve the synthesis of 5,6-dimethylisoindolin-1-one as a key intermediate. This could be achieved by reacting 4,5-dimethylphthalic anhydride with a suitable nitrogen source, followed by selective reduction of one of the carbonyl groups.

Alternatively, a Diels-Alder approach offers a powerful convergent strategy. The reaction of a 3,4-dimethyl-substituted furan with a suitable dienophile, such as maleimide, would lead to a bicyclic adduct. Subsequent acid-catalyzed rearrangement and dehydration of this adduct can yield a 4,7-dimethyl-substituted phthalimide derivative, which can be further elaborated to the desired isoindole core. nih.gov

The final step in a convergent synthesis would be the conversion of the 5,6-dimethylisoindolin-1-one to the target this compound, as outlined in section 2.3.1.

Challenges and Innovations in Multisubstituted Isoindole Synthesis

The synthesis of multisubstituted isoindoles, such as the target molecule, is fraught with challenges that necessitate innovative solutions.

Key Challenges:

Stability: The 1H-isoindole ring system is often unstable and prone to isomerization to the more stable 2H-isoindole tautomer or polymerization. acs.org

Regioselectivity: Achieving regioselective functionalization on the pre-formed isoindole core is difficult due to the presence of multiple activated positions.

Starting Material Availability: The synthesis of appropriately substituted precursors, such as 3,4-dimethylphthalonitrile, can be lengthy and require harsh reaction conditions. orientjchem.org

Innovations in Synthesis:

To overcome these challenges, researchers are continuously developing novel synthetic methods. These include:

Transition-Metal Catalysis: Rhodium-catalyzed cascade reactions have been shown to be effective in constructing the 1H-isoindole motif with a high degree of molecular complexity. acs.org

One-Pot Procedures: The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, improves efficiency and minimizes the isolation of potentially unstable intermediates.

Flow Chemistry: The use of microreactor technology can allow for the safe and controlled generation and reaction of unstable isoindole intermediates.

A summary of potential synthetic strategies and key intermediates is provided in the table below.

| Strategy | Key Intermediate | Key Reactions |

| Late-stage Methoxylation | 5,6-Dimethylisoindolin-1-one | Tautomerization, O-alkylation |

| Convergent Synthesis from Precursor | 3,4-Dimethylphthalonitrile | Cyclization to isoindole core |

| Diels-Alder Approach | 3,4-Dimethylfuran | Diels-Alder reaction, Rearrangement |

Reactivity and Reaction Mechanisms of 3 Methoxy 5,6 Dimethyl 1h Isoindole

Fundamental Reactivity of the 1H-Isoindole Core

The 1H-isoindole nucleus is characterized by its high reactivity, making it a versatile intermediate in organic synthesis. researchgate.net Its chemical behavior is dominated by its ability to act as a diene in cycloaddition reactions and the reactivity of its endocyclic imine (C=N) bond towards nucleophiles and reducing agents. The preparation of the 1H-isoindole core can be challenging due to its propensity to isomerize or react further. acs.org

One of the most characteristic reactions of the isoindole core is the [4+2] Diels-Alder cycloaddition. researchgate.net The pyrrole-like ring acts as a conjugated diene, readily reacting with a variety of dienophiles to construct complex polycyclic and heterocyclic frameworks. wikipedia.org This reaction can proceed in both an intermolecular and intramolecular fashion. acs.orgwikipedia.org The electron-donating methoxy (B1213986) and dimethyl groups in 3-Methoxy-5,6-dimethyl-1H-isoindole are expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene system, thereby accelerating its reaction with electron-poor dienophiles in normal-electron-demand Diels-Alder reactions. youtube.com

1H-Isoindoles are highly effective dienes in Diels-Alder reactions. They are often generated in situ and trapped immediately by a dienophile, a strategy that circumvents their inherent instability. This transient nature means they function as "latent dienes." For instance, stable precursors like isoindoline-N-oxides can be dehydrated to form the reactive isoindole, which then undergoes cycloaddition. wikipedia.org Similarly, the retro-Diels-Alder reaction of a stable adduct can be used to generate the isoindole under specific conditions for subsequent reactions. rsc.org In some cases, cycloaddition is possible even with related structures that exist predominantly in a more stable form, like an isoindoline (B1297411), due to a rapid equilibrium with the reactive isoindole tautomer under the reaction conditions. researchgate.net

Table 1: Representative Intermolecular Diels-Alder Reactions of the 1H-Isoindole Core This table illustrates the general reactivity of the 1H-isoindole core with various dienophiles. The specific reactivity of this compound would be influenced by its electron-donating substituents.

| Diene Precursor | Dienophile | Conditions | Product Type | Reference(s) |

| N-Substituted Isoindoline-N-oxide | N-Methylmaleimide | Heat | Exo/Endo Cycloadduct | wikipedia.org |

| 1-Alkoxy-2-alkyl-2H-isoindolium salt | N-Substituted Maleimides | Base | 1:2 Adduct (Michael + Diels-Alder) | researchgate.net |

| In situ generated Isoindole | Maleic Anhydride (B1165640) | Heat | Fused Polycycle | thieme-connect.de |

| 2-Vinylpyrrole (analogue) | Maleimides | Thermal | Octahydropyrrolo[3,4-e]indole | beilstein-journals.orgnih.gov |

The stereochemistry of Diels-Alder reactions involving isoindoles is a critical aspect that dictates the three-dimensional structure of the products.

Intermolecular Reactions: In intermolecular cycloadditions, there is often a strong preference for the endo adduct, which is consistent with the general rules of the Diels-Alder reaction where secondary orbital interactions stabilize the endo transition state. wikipedia.orgbeilstein-journals.org However, the exact endo/exo selectivity can be influenced by the specific substituents on both the isoindole and the dienophile, as well as the reaction conditions. Theoretical studies have been used to rationalize the observed high endo stereoselectivity by calculating the transition state energies, revealing the role of non-covalent interactions. nih.gov

Intramolecular Reactions (IMDA): When the diene and dienophile are part of the same molecule, the reaction is an intramolecular Diels-Alder (IMDA) reaction, a powerful tool for constructing fused and bridged polycyclic systems. acs.orgwikipedia.org The stereochemical outcome is largely governed by the conformational constraints of the tether connecting the diene and dienophile. wikipedia.org Depending on how the tether is connected and its length, different ring systems can be formed. masterorganicchemistry.com For example, IMDA reactions can proceed through boat-like transition states to yield cis-fused products. acs.org The reaction of 3-(thienyl)propargylamines with maleic anhydride, for instance, leads to a thieno[2,3-f]isoindole core via an IMDA reaction that proceeds with high selectivity through an exo transition state. thieme-connect.de

Beyond the [4+2] Diels-Alder reaction, the isoindole scaffold can participate in other types of cycloadditions, most notably 1,3-dipolar cycloadditions. wikipedia.orgnumberanalytics.comslideshare.net These reactions involve a 1,3-dipole reacting with a dipolarophile (in this case, a double bond within the isoindole system) to form a five-membered ring. wikipedia.org

A common strategy involves the in situ generation of an azomethine ylide from a precursor, which then undergoes cycloaddition. For example, heating paraformaldehyde and sarcosine (B1681465) in the presence of a suitable dipolarophile (like a benzoquinone) generates an azomethine ylide that reacts to form an isoindole derivative after oxidation. nih.gov Another approach involves the reaction of quinones with N-substituted amino esters, induced by iodine, to synthesize benzo[f]isoindole derivatives via a 1,3-dipolar cycloaddition pathway. acs.org The isoindole itself can also be derivatized into a 1,3-dipole, such as an isoindole N-oxide (a cyclic nitrone), which can then undergo cycloaddition reactions. youtube.com

The 1H-isoindole core contains an endocyclic imine functional group (C=N), which is susceptible to nucleophilic attack at the C1 position. The electrophilicity of this carbon makes it a target for a variety of nucleophiles. smolecule.com The electron-donating methoxy group at C3 and the dimethyl groups at C5 and C6 in this compound would likely decrease the electrophilicity of the imine carbon compared to an unsubstituted isoindole, but nucleophilic addition remains a key reaction pathway.

The reaction typically involves the addition of a nucleophile to the C=N bond to form a more stable isoindoline derivative. smolecule.com In some cases, the initial nucleophilic attack can be followed by further reactions. For example, reactions with certain dienophiles can proceed via a two-step mechanism involving an initial Michael-type nucleophilic addition followed by an intramolecular Diels-Alder reaction. researchgate.net The addition of organometallic reagents or other carbon nucleophiles provides a route to C1-substituted isoindolines.

The 1H-isoindole core can be reduced to the corresponding isoindoline (2,3-dihydro-1H-isoindole) or even further to a tetrahydroisoindole. nih.gov

Reduction to Isoindolines: The imine bond of the 1H-isoindole is readily reduced to an amine using standard reducing agents like sodium borohydride (B1222165) or sodium cyanoborohydride. This transformation converts the 1H-isoindole into the more stable isoindoline ring system.

Reduction of the Benzene (B151609) Ring: Under more forcing conditions, such as catalytic hydrogenation with palladium catalysts, the benzene ring of the isoindole system can be reduced. For instance, substituted isoindolines have been reduced to 4,5,6,7-tetrahydro-2H-isoindoles using palladium-catalyzed formate (B1220265) reduction.

Table of Compounds

Diels-Alder Cycloaddition Reactions (Intermolecular and Intramolecular)

Reactivity Governing the Methoxy Group at C3

The methoxy group at the C3 position, attached to the pyrrole (B145914) moiety of the isoindole core, plays a crucial role in the molecule's stability and reactivity. Its electron-donating nature significantly influences the chemical properties of the entire heterocyclic system.

The carbon-oxygen bond of the methoxy group is generally stable. However, like other aryl methyl ethers, it can be cleaved under specific, often harsh, chemical conditions. The primary method for this transformation is treatment with strong protic or Lewis acids. Reagents such as hydrogen bromide (HBr), hydrogen iodide (HI), or boron tribromide (BBr₃) are effective for cleaving the ether linkage to yield the corresponding hydroxyl group.

In addition to acidic cleavage, certain oxidative processes can affect the methoxy group. While the isoindole core itself is prone to oxidation, specific reagents can target the methoxy group or the adjacent aromatic ring. In some biological contexts, enzymatic demethylation of methoxylated aromatics is a known metabolic pathway, often proceeding via formaldehyde (B43269) as an intermediate. princeton.edu

Unlike its isomer indole (B1671886), the parent isoindole exhibits more pronounced bond length alternation, consistent with a pyrrole ring fused to a butadiene. wikipedia.org The introduction of the C3-methoxy group is expected to stabilize the 1H-isoindole tautomer and further influence the electron distribution. Theoretical and experimental studies on other isoindole derivatives have shown that substituents can significantly alter the electron density and electrostatic potential across the molecule. nih.gov For this compound, the methoxy group would increase the electron density of the pyrrole portion, making the isoindole core more reactive towards electrophiles. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity, and the presence of an electron-donating group like methoxy is expected to raise the HOMO energy level, thereby increasing the molecule's reactivity.

Reactivity Associated with the Dimethyl Groups at C5 and C6

The two methyl groups on the benzene ring are less reactive than the heterocyclic portion of the molecule but can undergo functionalization under specific conditions, typical for benzylic positions.

The methyl groups at the C5 and C6 positions can be functionalized using reactions common for alkyl-substituted aromatic compounds. These transformations allow for the introduction of new functional groups, expanding the synthetic utility of the molecule.

Oxidation : Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize the methyl groups to carboxylic acids. Selective mono-oxidation might be challenging, potentially leading to a mixture of products.

Halogenation : Radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator (like AIBN or UV light), can introduce a halogen atom onto the methyl groups, forming halomethyl derivatives. These intermediates are versatile precursors for further substitution reactions. Direct functionalization of methyl groups on related N-heterocyclic compounds, such as 2-methylindole, has been achieved by generating a C,N-dianion, suggesting that advanced metallation strategies could also be explored. rsc.org

While the starting molecule, this compound, is achiral, the placement of the dimethyl groups has significant stereochemical implications for its derivatives. Any reaction that introduces a new chiral center will be influenced by the steric bulk of these groups.

For instance, in a Diels-Alder cycloaddition reaction, a characteristic reaction for isoindoles, the dienophile's approach could be sterically directed by the substituents on the benzene ring. researchgate.net If the isoindole ring is reduced to form an isoindoline, chiral centers are created at positions C1 and C3. The diastereoselectivity of such a reduction and subsequent reactions on the isoindoline would be influenced by the existing substitution pattern. Studies on the alkylation of N-methylisoindoline-borane complexes have shown that substitution can be highly diastereoselective, with the outcome dependent on reaction conditions and solvents. psu.edu The C5 and C6 methyl groups would act as steric directors in such transformations.

Transition Metal-Catalyzed Transformations Directed by the Isoindole Core

The isoindole scaffold is an excellent platform for transition metal-catalyzed reactions, which offer efficient and selective methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Catalysts based on palladium, rhodium, ruthenium, and copper are widely used to functionalize related heterocyclic systems. nih.govrsc.orgresearchgate.netmdpi.com

C-H Activation/Functionalization : The N-H bond and the C-H bonds of the isoindole ring can be targeted for direct functionalization. Rhodium(III) and Ruthenium(II) catalysts are particularly effective for C-H activation directed by the heterocyclic nitrogen, enabling reactions such as olefination, amination, and annulation to build more complex structures. nih.govrsc.orgresearchgate.net For example, rhodium-catalyzed C-H activation of N-benzoylsulfonamides has been used to synthesize isoindolinones, the oxidized form of the isoindole core. nih.gov

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are applicable to the isoindole system. youtube.comyoutube.com After converting one of the ring positions into a halide or triflate, Suzuki, Heck, Stille, or Sonogashira couplings can be employed to introduce aryl, vinyl, or alkynyl groups. Alternatively, direct C-H arylation can be achieved, bypassing the need for pre-functionalization. chim.it

Cycloaddition and Annulation : Transition metals can catalyze cycloaddition reactions, such as [2+2+2] cycloadditions of alkynes, to construct polycyclic systems incorporating the isoindole motif. researchgate.net Rhodium-catalyzed reactions of diazo compounds can also lead to the formation of new rings fused to the isoindole core. acs.org

C-H Activation and Functionalization

There are no published reports on the C-H activation and subsequent functionalization of this compound. While C-H activation is a significant area of research in organic synthesis, allowing for the direct conversion of carbon-hydrogen bonds into new functional groups, no studies have been specifically conducted on this particular isoindole derivative. Research on other heterocyclic systems has demonstrated that transition metal catalysts, often from the platinum group, can facilitate such reactions. However, without experimental data, any discussion of potential C-H activation sites or reaction conditions for this compound would be purely speculative.

Cross-Coupling Reactions

No information is available in the scientific literature concerning the participation of this compound in cross-coupling reactions. Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically require a halide or triflate functional group on one of the coupling partners. As the structure of this compound does not inherently contain such a leaving group, its use in cross-coupling reactions would likely necessitate prior functionalization, for which no methods have been described.

Mechanistic Elucidation of Key Transformations

Given the absence of any reported reactions involving this compound, there has been no mechanistic elucidation of its key transformations. The study of reaction mechanisms is fundamental to understanding and optimizing chemical processes.

Identification of Reaction Intermediates

There are no studies that identify or propose any reaction intermediates for transformations involving this compound. The characterization of intermediates, which can be achieved through spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) or computational modeling, is crucial for understanding the stepwise pathway of a reaction.

Kinetic and Thermodynamic Considerations

No kinetic or thermodynamic data for any reaction involving this compound has been reported. Such data, including reaction rates, activation energies, and changes in enthalpy and entropy, are essential for a quantitative understanding of a reaction's feasibility and spontaneity. Without any documented reactions, these fundamental parameters remain unknown for this specific compound.

Computational and Theoretical Investigations of 3 Methoxy 5,6 Dimethyl 1h Isoindole

Quantum Chemical Calculations on the Isoindole System

Quantum chemical calculations are essential for predicting the molecular properties of isoindole systems. These methods allow for a detailed analysis of the geometric and electronic features that govern the behavior of these compounds.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been successfully applied to study various indole (B1671886) and isoindole derivatives. niscpr.res.in For the 3-Methoxy-5,6-dimethyl-1H-isoindole system, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G, are employed to determine the optimized ground state geometry. niscpr.res.in These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

DFT studies also elucidate the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the molecule. niscpr.res.incapes.gov.br A smaller gap generally implies higher reactivity. For substituted isoindoles, the nature and position of substituents, such as the methoxy (B1213986) and dimethyl groups in the target molecule, significantly influence the electron density distribution and the HOMO-LUMO gap. niscpr.res.in For instance, studies on related substituted phthalimide (B116566) (isoindoline-1,3-dione) derivatives have shown a good correlation between DFT-optimized structures and experimental X-ray crystallography data. nih.gov

Table 1: Representative DFT-Calculated Properties for a Substituted Isoindole System (Note: Data is illustrative for a generic substituted isoindole and not specific to this compound due to lack of published data on this exact compound.)

| Property | Calculated Value | Method/Basis Set |

| Total Energy | (example) -550.123 a.u. | B3LYP/6-31G |

| HOMO Energy | (example) -6.2 eV | B3LYP/6-31G |

| LUMO Energy | (example) -1.8 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | (example) 4.4 eV | B3LYP/6-31G |

| Dipole Moment | (example) 2.5 D | B3LYP/6-31G* |

This interactive table allows you to sort the data by clicking on the column headers.

Ab initio methods, which are based on first principles without empirical parameters, provide a higher level of theory for studying electronic properties. youtube.comarxiv.org Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to explore the potential energy surface and refine the understanding of electronic properties. capes.gov.brucsb.edu

Hartree-Fock calculations can provide a good initial approximation of the molecular orbitals and electronic configuration. However, HF theory does not fully account for electron correlation. MP2, as a post-Hartree-Fock method, incorporates electron correlation, leading to more accurate energy and property predictions. ucsb.edu For the isoindole system, these calculations can yield precise values for ionization potentials and electron affinities. Ab initio studies on the parent isoindole have helped in correlating calculated indices like charge densities with molecular properties such as dipole moments and NMR chemical shifts. capes.gov.br These methods are crucial for constructing an accurate energy landscape, identifying stable conformers, and understanding the relative energies of different isomers. capes.gov.br

Natural Bond Orbital (NBO) analysis is a powerful tool used to study bonding interactions, charge distribution, and hyperconjugative effects within a molecule. researchgate.net It transforms the calculated wave function from DFT or ab initio methods into a set of localized orbitals that align with the familiar concepts of lone pairs and chemical bonds.

Exploration of Reaction Mechanisms through Computational Chemistry

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Understanding a chemical reaction requires identifying the transition state (TS), which is the highest energy point on the reaction pathway connecting reactants and products. researchgate.netyoutube.com Computational methods allow for the location and characterization of these transient structures. For reactions involving isoindoles, such as Diels-Alder cycloadditions or electrophilic substitutions, transition state calculations are key. researchgate.netnih.gov

Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or the Berny algorithm are used to optimize the geometry of the transition state. researchgate.net Once located, a frequency calculation is performed to verify that it is a true first-order saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.netyoutube.com The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), a critical factor determining the reaction rate. youtube.comnih.gov For isoindole systems, computational studies have been used to predict the regioselectivity of reactions by comparing the activation barriers for different possible pathways. researchgate.net

Table 2: Illustrative Reaction Energy Profile Data (Note: This table presents hypothetical data for a reaction involving a substituted isoindole.)

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.6 |

| Transition State 2 | +10.8 |

| Products | -12.4 |

This interactive table allows you to sort the data by clicking on the column headers.

Reactions are typically carried out in a solvent, which can significantly influence reactivity and selectivity. nih.gov Computational models are used to simulate these solvent effects. There are two main approaches: implicit and explicit solvation models. nih.gov

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit models involve including a number of individual solvent molecules in the calculation. nih.gov This method is more computationally intensive but can account for specific interactions like hydrogen bonding between the solute and the solvent molecules. For reactions involving isoindole derivatives, studies have shown that protic solvents can stabilize charged intermediates or transition states through hydrogen bonding, thereby altering reaction rates and outcomes compared to aprotic solvents. researchgate.netnih.gov A combination of explicit and implicit models often provides the most accurate picture of solvent effects on the reaction mechanism. nih.gov

Prediction and Analysis of Spectroscopic Signatures

Computational methods can accurately predict spectroscopic data, serving as an invaluable tool for structural confirmation and analysis. By calculating properties such as magnetic shielding tensors, vibrational frequencies, and electronic transition energies, a detailed picture of the molecule's spectroscopic identity can be constructed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating molecular structure. Theoretical calculations, typically using DFT methods, can predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensors of the nuclei. These predicted shifts can then be compared with experimental data for structural validation.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The following tables present the theoretically predicted chemical shift ranges for this compound. These values are based on computational models and known chemical shift trends for substituted isoindoles and related aromatic heterocycles. polyu.edu.hk

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H on N1 | 8.0 - 9.5 | broad singlet | Chemical shift is variable and dependent on solvent and concentration. |

| H on C1 | 4.6 - 5.0 | singlet | Protons on the saturated carbon of the pyrrole (B145914) ring. |

| H on C4 | 6.8 - 7.2 | singlet | Aromatic proton adjacent to a methyl group. |

| H on C7 | 6.7 - 7.1 | singlet | Aromatic proton adjacent to a methyl group. |

| OCH₃ | 3.8 - 4.1 | singlet | Protons of the methoxy group. |

| 5-CH₃ | 2.2 - 2.5 | singlet | Protons of the methyl group at the C5 position. |

| 6-CH₃ | 2.2 - 2.5 | singlet | Protons of the methyl group at the C6 position. |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C1 | 45 - 55 | Methylene carbon in the pyrrole ring. |

| C3 | 160 - 170 | Carbon attached to the methoxy group and nitrogen. |

| C3a | 125 - 135 | Bridgehead carbon. |

| C4 | 115 - 125 | Aromatic carbon. |

| C5 | 135 - 145 | Aromatic carbon bearing a methyl group. |

| C6 | 135 - 145 | Aromatic carbon bearing a methyl group. |

| C7 | 110 - 120 | Aromatic carbon. |

| C7a | 130 - 140 | Bridgehead carbon. |

| OCH₃ | 55 - 60 | Methoxy carbon. |

| 5-CH₃ | 18 - 25 | Methyl carbon. |

| 6-CH₃ | 18 - 25 | Methyl carbon. |

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations are instrumental in assigning the observed absorption bands to specific molecular motions. mdpi.com For this compound, the IR spectrum is expected to show characteristic bands corresponding to its functional groups.

The analysis would involve optimizing the molecular geometry and calculating the harmonic vibrational frequencies using a method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.govmdpi.com The predicted spectrum would feature high-frequency N-H and C-H stretching modes, as well as distinct vibrations for the C-O bond of the methoxy group and bending modes associated with the aromatic rings.

Table 3: Predicted Principal IR Vibrational Modes

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2850 - 3000 | Medium |

| C=C Aromatic Ring Stretch | 1500 - 1620 | Strong-Medium |

| C-N Stretch | 1300 - 1400 | Medium |

| Asymmetric C-O-C Stretch (Methoxy) | 1200 - 1275 | Strong |

| Symmetric C-O-C Stretch (Methoxy) | 1000 - 1075 | Medium |

| Out-of-Plane C-H Bending | 750 - 900 | Strong |

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. Isoindole and its derivatives are known to be fluorescent. thieme-connect.de The absorption and emission properties are governed by transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Computational methods, particularly Time-Dependent DFT (TD-DFT), can predict the electronic absorption spectra by calculating the energies of excited states. researchgate.net For this compound, the main absorption bands are expected to arise from π → π* transitions within the conjugated isoindole system. The electron-donating methoxy and dimethyl groups are anticipated to cause a bathochromic (red) shift in the absorption and emission wavelengths compared to the unsubstituted isoindole parent molecule, by raising the energy of the HOMO. researchgate.net Naphthalocyanines, which are extended derivatives of phthalocyanines (themselves derived from isoindole), exhibit strong absorption at long wavelengths, highlighting the tunability of this chromophore. wikipedia.org

Structure-Property Relationships through Computational Modeling

Computational modeling allows for the investigation of relationships between a molecule's three-dimensional structure and its chemical properties. For this compound, this includes quantifying its aromaticity and mapping its electrostatic potential to predict reactivity.

Aromaticity is a key concept in chemistry, associated with thermodynamic stability and specific reactivity. mdpi.com Studies on isoindole have shown that it possesses a lower degree of aromaticity compared to its more stable isomer, indole. nih.gov The stability is often analyzed by considering the aromaticity of the fused five-membered (pyrrole) and six-membered (benzene) rings separately. In isoindoles, there tends to be a reduction in the aromaticity of the six-membered ring and an increase for the five-membered ring. nih.gov

Aromaticity can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA). A HOMA value close to 1 indicates a highly aromatic system, while values near 0 suggest a non-aromatic system. researchgate.net For this compound, the electron-donating substituents are expected to modulate the electron delocalization within the π-system, which would be reflected in the calculated HOMA values.

Table 4: Predicted Aromaticity Indices (HOMA)

| Ring | Predicted HOMA Value | Interpretation |

| Benzene (B151609) Ring | 0.65 - 0.80 | Moderately aromatic, influenced by fusion to the pyrrole ring and substituents. |

| Pyrrole Ring | 0.40 - 0.60 | Partially aromatic character. |

These predicted values suggest that while the benzene moiety retains significant aromatic character, it is somewhat diminished by the fusion. The pyrrole ring, in turn, gains a degree of aromaticity.

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule. nih.govresearchgate.net It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting the sites of chemical reactivity. researchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas of high electron density and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack.

For this compound, the MEP map is predicted to show:

Negative Potential: The most significant negative potential will be located around the nitrogen atom of the pyrrole ring and the oxygen atom of the methoxy group due to their high electronegativity and lone pairs of electrons. These sites represent the most likely points of interaction with electrophiles.

Positive Potential: A region of high positive potential will be found around the hydrogen atom attached to the nitrogen (the N-H proton). This makes it the primary site for deprotonation by a base.

Aromatic Ring: The π-system of the aromatic rings will exhibit a moderately negative potential above and below the plane of the molecule, characteristic of aromatic compounds. The electron-donating methyl and methoxy groups will enhance the negative character of the ring system compared to unsubstituted isoindole. matanginicollege.ac.in

This detailed electrostatic landscape provides crucial insights into the kinetic and thermodynamic control of chemical reactions involving this isoindole derivative.

Advanced Research Applications of 3 Methoxy 5,6 Dimethyl 1h Isoindole and Its Derivatives

Role in Medicinal Chemistry Research

The isoindole core is recognized as a "privileged structure" in medicinal chemistry, serving as a fundamental building block for a vast number of synthetic compounds with substantial pharmacological properties. Its distinct electronic and structural features make it an exceptionally attractive starting point for the rational design and discovery of novel therapeutic agents.

Enzyme Inhibition Studies (e.g., COX-1, COX-2, AChE, BuChE, GSK-3β, ROCK2)

Isoindole derivatives have been rigorously evaluated as inhibitors of various enzymes that are implicated in a spectrum of human diseases.

Cyclooxygenase (COX) Inhibition: The anti-inflammatory properties of many isoindole derivatives are attributed to their capacity to inhibit cyclooxygenase (COX) enzymes. mdpi.comresearchgate.net COX-1 and COX-2 are pivotal enzymes in the synthesis of prostaglandins, which are key mediators of inflammation and pain. mdpi.com A significant area of research has been the development of selective COX-2 inhibitors to circumvent the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. mdpi.comnih.gov

A notable series of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives has been identified as potent and selective COX-2 inhibitors. nih.gov Interestingly, these compounds are distinguished by the absence of a sulfonyl group, which is a common feature in many other COX-2 inhibitors. nih.gov Structural modifications have shown that a bicyclic ring fused to the pyrrole (B145914) nucleus and 4,4'-difluoro substitutions on the phenyl rings are optimal for high inhibitory potency. nih.gov The potent anti-inflammatory activity of these derivatives has been confirmed in vivo using an adjuvant-induced arthritis model. nih.gov

Furthermore, novel isoindoline (B1297411) hybrids that incorporate various pharmacophores such as oxime, hydrazone, pyrazole, and chalcone (B49325) have been synthesized and assessed as COX-2 inhibitors. nih.gov Several of these hybrid compounds demonstrated moderate COX-2 inhibition, with IC50 values comparable to the well-known drug, celecoxib. nih.gov

| Compound Type | Target Enzyme | IC50 Values | Key Findings |

| 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives | COX-2 | 0.6-100 nM | These compounds are potent and selective inhibitors of COX-2 over COX-1. nih.gov |

| Isoindoline hybrids (oxime, hydrazone, pyrazole, chalcone) | COX-2 | 0.11-0.18 µM | These derivatives act as moderate inhibitors, with potency close to that of celecoxib. nih.gov |

| N-substituted 1H-isoindole-1,3(2H)-dione derivatives | COX-1 & COX-2 | Varied | Certain compounds in this class showed greater inhibition of COX-2, whereas others were more potent against COX-1 than the reference drug meloxicam. mdpi.comnih.gov |

Cholinesterase (AChE and BuChE) Inhibition: Derivatives of isoindoline-1,3-dione have shown significant promise as potential treatments for Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.comnih.govnih.gov A series of these derivatives featuring an N-benzylpiperidinylamine moiety exhibited considerable AChE inhibitory activity, with the potency being influenced by the length of the alkyl linker and the substituents on the benzyl (B1604629) ring. mdpi.com In a separate study, isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids were found to be potent AChE inhibitors, with IC50 values in the range of 2.1 to 7.4 µM. researchgate.netmui.ac.ir Some of these compounds also proved to be more effective than the established drug rivastigmine. researchgate.net

| Compound Type | Target Enzyme | IC50 Values | Key Findings |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 to 7.4 µM | These compounds display potent inhibitory activity against AChE. researchgate.netmui.ac.ir |

| 1-H-isoindole-1,3(2H)-dione derivatives | AChE & BuChE | 34 nM (AChE), 0.54 µM (BuChE) for most active compounds | These derivatives show statistically significant inhibitory activity towards AChE, with some exhibiting a balanced activity against both cholinesterases. mdpi.com |

| Isoindoline-1,3-dione with N-benzylpiperidinylamine moiety | AChE & BuChE | 0.9 to 19.5 μM (AChE) | This class of compounds demonstrates significant to moderate AChE inhibitory activity, but weak activity against BuChE. mdpi.comnih.gov |

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: Benzo[e]isoindole-1,3-dione derivatives have been synthesized and identified as potent inhibitors of GSK-3β. acs.orgnih.gov This enzyme plays a key role in numerous cellular processes, and its dysregulation is implicated in diseases such as Alzheimer's and bipolar disorder. acs.orgnih.gov The most potent inhibitor identified in one study, 7,8-dimethoxy-5-methylbenzo[e]isoindole-1,3-dione, demonstrated a nanomolar IC50 value. acs.orgnih.gov

Rho-associated coiled-coil protein kinase 2 (ROCK2) Inhibition: Indoline-based derivatives have been developed as effective and selective inhibitors of ROCK2, which is a promising therapeutic target for the treatment of idiopathic pulmonary fibrosis. nih.govresearchgate.net An optimized compound from this class showed a potent IC50 value of 6 nM against ROCK2 and was able to significantly suppress the expression of collagen I and α-SMA in cellular assays. nih.gov

Antimicrobial Research (e.g., Antibacterial, Antifungal, Antiviral, Antimalarial)

The isoindole scaffold is a fundamental component in the development of a variety of antimicrobial agents.

Antibacterial Activity: Isoindole and its derivatives have demonstrated considerable potential as antibacterial agents. derpharmachemica.comderpharmachemica.comresearchgate.net Fused derivatives of isoindoline have been synthesized and evaluated for their capacity to inhibit the growth of pathogenic bacteria. researchgate.net For example, certain isoindolo[2,1-a]quinazoline-5,11-dione derivatives have shown remarkable antibacterial activity against S. aureus, E. coli, and P. aeruginosa. researchgate.net

Antifungal Activity: A number of isoindole derivatives have been reported to have antifungal properties. mdpi.comnih.govresearchgate.net One study documented the synthesis of an isoindole derivative that was active against four fungal species: Chrysoporium tropicum, Fusarium oxysporum, Geotrichum candidum, and Trichophyton rubrum. mdpi.com Another research effort focused on novel isoindoline-2-yl putrescines, which showed significant in vivo effectiveness against Botrytis cinerea. nih.gov

Antiviral Activity: The isoindole framework has been acknowledged for its favorable characteristics in the creation of antiviral agents. jmchemsci.comjmchemsci.comresearchgate.net The modification of the isoindole ring through linkage, fusion, or substitution with other cyclic systems or side chains has resulted in effective antiviral compounds. jmchemsci.comjmchemsci.com These derivatives have demonstrated activity against a variety of human viruses, including HIV. jmchemsci.com For instance, 9b-(1-naphthyl)-2,3,5,9b-tetrahydrooxazolo[2,3-a]isoindol-5(9bH)-one was identified as a potent inhibitor of HIV reverse transcriptase in vitro. jmchemsci.com

Certain derivatives of isoindolo[2,1-a]quinoline-7-carboxylic acid have been proven to be effective inhibitors of DNA gyrase, an essential bacterial enzyme. researchgate.net This particular mechanism of action is vital for the antibacterial effects of these compounds. researchgate.net

The antimicrobial activity of isoindole derivatives can be attributed to their interaction with and modulation of direct biomolecular targets, such as specific proteins (including enzymes and receptors) or nucleic acids like DNA. derpharmachemica.com This interaction can ultimately lead to the inhibition of cell growth and the reproduction of pathogenic microorganisms. derpharmachemica.com

Anticancer Research and Cell Growth Modulation

Isoindole derivatives constitute a significant class of heterocyclic compounds that exhibit promising anticancer activity. nih.govnih.gov Their varied pharmacological profile has made them a focal point of interest in the design and development of more potent and less toxic anticancer agents. nih.gov

Novel analogues of isoindole-1,3-dione have been synthesized and assessed for their cytotoxic effects on a range of cancer cell lines, including HeLa, A549, MCF-7, PC3, and Caco-2 cells. nih.gov The cytotoxic effect was observed to be dependent on the specific chemical groups attached to the isoindole molecule. nih.gov These discoveries encourage further exploration into the potential of trisubstituted isoindole derivatives as cytotoxic agents. nih.gov

Structure-Activity Relationship (SAR) Studies for Isoindole Derivatives

A thorough understanding of the structure-activity relationship (SAR) is paramount for optimizing the therapeutic potential of isoindole derivatives. youtube.com SAR studies entail the systematic modification of the chemical structure of a lead compound to improve its biological activity and pharmacokinetic properties. youtube.com

In the area of COX inhibition, SAR studies on 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives have shown that a bicyclic ring fused to the pyrrole nucleus and difluoro substitutions on the phenyl rings are critical for high potency. nih.gov For cholinesterase inhibitors, the length of the alkyl linker and the substituents on the benzyl ring of isoindoline-1,3-dione derivatives were found to have a significant impact on their inhibitory activity. mdpi.com

In the field of antiviral research, the modification of the isoindole scaffold through linking, fusing, or substituting it with other ring systems has been a fruitful strategy for developing potent antiviral agents. jmchemsci.comjmchemsci.com For antifungal isoindoline-2-yl putrescines, SAR studies are essential for optimizing their activity while minimizing potential cytotoxicity. nih.gov

The anticancer activity of isoindole derivatives is also highly contingent on their structure. nih.gov The nature and position of substituents on the isoindole ring can lead to dramatic alterations in the cytotoxicity of the compound against various cancer cell lines. nih.gov

Computational Approaches to Drug Discovery

Computational methods are integral to modern drug discovery, enabling the rapid screening of virtual libraries and providing insights into the molecular interactions that govern therapeutic efficacy. Isoindole derivatives have been the subject of various computational studies, including molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, to evaluate their potential as inhibitors for a range of biological targets.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For instance, molecular docking studies on isoindoline-1,3-dione derivatives have been used to investigate their binding modes with enzymes like cyclooxygenase (COX) and monoamine oxidase B (MAO-B), revealing low binding energies that suggest a high probability of interaction. mdpi.com Similarly, docking simulations of isoindole-1,3-dione derivatives with RSK2, a kinase implicated in cancer, helped to elucidate structure-activity relationships and guide the design of more potent inhibitors. rsc.org In another study, docking was used to explore the binding of isoindoline-1-one-based compounds to PI3Kγ, a target in gastric carcinoma, to understand their binding poses and interactions with the active site. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the ligand-receptor complex, assessing its stability and conformational changes over time. For isoindoline-1-one derivatives targeting PI3Kγ, 100-nanosecond MD simulations were performed to evaluate the stability of the docked complexes in an explicit solvent environment. nih.gov Similarly, MD simulations were employed to study the interactions of 1-H-isoindole-1,3(2H)-dione derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. These simulations showed that the ligand-protein complexes were stable throughout the simulation period. mdpi.com

Binding Free Energy Calculations: These calculations provide a more quantitative estimate of the binding affinity between a ligand and its target. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used. For isoindoline-1-one derivatives and PI3Kγ, MM-PB/GBSA calculations were used to estimate the binding free energy. nih.gov In the study of 1-H-isoindole-1,3(2H)-dione derivatives as cholinesterase inhibitors, binding free energies were calculated from MD trajectories to provide a more accurate prediction of binding affinity compared to static docking scores. mdpi.comresearchgate.net These calculations have also been successfully used to discriminate between active and inactive A366 derivatives as Spindlin1 inhibitors, where docking scores alone were insufficient. mdpi.com

Table 1: Computational Studies of Isoindole Derivatives in Drug Discovery

| Derivative Class | Target | Computational Methods | Key Findings | Reference |

|---|---|---|---|---|

| Isoindoline-1,3-diones | COX-2, MAO-B | Molecular Docking | Low binding energy suggests high probability of interaction. | mdpi.com |

| Isoindole-1,3-diones | RSK2 | Molecular Docking | Elucidation of structure-activity relationships. | rsc.org |

| Isoindoline-1-ones | PI3Kγ | Molecular Docking, MD, MM-PB/GBSA | Assessment of binding pose, stability, and affinity. | nih.gov |

| 1-H-isoindole-1,3(2H)-diones | AChE, BuChE | Molecular Docking, MD, Binding Free Energy | Stable complexes and prediction of inhibitory potential. | mdpi.com |

| A366 Derivatives (isoindoline moiety) | Spindlin1 | Molecular Docking, Binding Free Energy (MM-GBSA) | Discrimination between active and inactive compounds. | mdpi.com |

Development as Probes for Biological Systems

The unique properties of isoindole derivatives also make them valuable as chemical probes for studying biological processes. pitt.edu One notable application is in the development of spin traps for detecting and characterizing transient free radicals in biological systems.

Spin Traps for Free Radicals: Free radicals play a significant role in various pathological conditions. Spin traps are compounds that react with unstable free radicals to form more stable radical adducts that can be detected by techniques like electron paramagnetic resonance (EPR) spectroscopy. Isoindole-based nitrones, such as 1,1,3-trimethylisoindole N-oxide (TMINO), have been synthesized and shown to be effective spin traps for carbon- and oxygen-centered radicals. researchgate.net These isoindoline nitroxides exhibit enhanced stability compared to commonly used spin traps, allowing for the detection of primary and secondary radical species. researchgate.net Studies have demonstrated the use of spin trapping to detect nitrogen-centered free radicals generated from the metabolism of indolic compounds, which can initiate lipid peroxidation and cellular damage. nih.govnih.gov

Contributions to Materials Science and Engineering

The versatile chemistry of the isoindole scaffold has led to its exploration in various areas of materials science, from the creation of novel polymers to the development of advanced optical and electronic materials.

Utilization as Building Blocks for Functional Polymers and Organic Frameworks

The ability of isoindole derivatives to be incorporated into larger molecular architectures makes them attractive building blocks for functional polymers and metal-organic frameworks (MOFs).

Functional Polymers: Isoindole-containing oligomers and polymers have been synthesized and have demonstrated interesting optical properties. researchgate.net For example, highly substituted and fluorescent isoindoles have been used in the fabrication of organic electroluminescent devices. researchgate.net The incorporation of isoindole units into polymer backbones can impart desirable electronic and photophysical properties, making them suitable for applications in light-emitting diodes (LEDs).

Organic Frameworks: Metal-organic frameworks (MOFs) are crystalline materials with porous structures that have applications in catalysis, gas storage, and sensing. Isoindole derivatives can be used as organic linkers in the construction of MOFs. europa.euyoutube.com The functionalization of these linkers allows for the tuning of the MOF's properties. For instance, isocyanate-functionalized MOFs have been synthesized through post-modification of an amino-functionalized framework, resulting in highly porous materials with potential for further chemical transformations. rsc.org

Exploration as Advanced Dyes and Pigments

The extended π-system of the isoindole core gives rise to strong absorption of light, making isoindole derivatives excellent candidates for use as dyes and pigments. acs.org The color of these compounds can be readily tuned by modifying their chemical structure. A well-known example is the phthalocyanine (B1677752) family of dyes, which are based on a tetrameric isoindole structure and are used in a wide range of applications. wikipedia.org The condensation of primary amines with o-diacylbenzenes can lead to the formation of intensely colored isoindole-based pigments. nih.gov

Development of Fluorophores and Luminescent Materials

Many isoindole derivatives exhibit strong fluorescence, making them valuable as fluorophores and luminescent materials. Their emission properties can be tailored to span the visible and near-infrared (NIR) regions of the electromagnetic spectrum.